Doxapram Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1965 and is indicated for lung disease and has 1 investigational indication.

See also: Doxapram (has active moiety).

Properties

IUPAC Name |

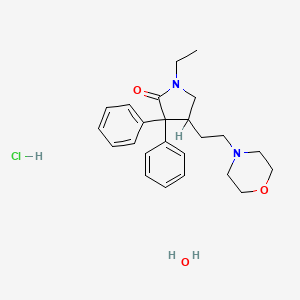

1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O2.ClH.H2O/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21;;/h3-12,22H,2,13-19H2,1H3;1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMBFZRWMLIDPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60991081 | |

| Record name | 1-Ethyl-4-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpyrrolidin-2-one--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60991081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7081-53-0 | |

| Record name | 2-Pyrrolidinone, 1-ethyl-4-[2-(4-morpholinyl)ethyl]-3,3-diphenyl-, hydrochloride, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7081-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxapram hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007081530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-4-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpyrrolidin-2-one--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60991081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOXAPRAM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5RU6UOQ5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Targets of Doxapram Hydrochloride in the Central Nervous System

This guide provides a comprehensive technical overview of the molecular mechanisms of Doxapram hydrochloride, a well-established respiratory stimulant. Designed for researchers, scientists, and drug development professionals, this document delves into the core molecular interactions of Doxapram within the central nervous system (CNS), synthesizing field-proven insights with established scientific literature.

Introduction: this compound - Beyond a Simple Stimulant

This compound is a CNS stimulant primarily utilized to counteract respiratory depression following anesthesia or in cases of drug-induced CNS depression.[1] Its analeptic properties have been recognized for decades, yet a nuanced understanding of its molecular targets reveals a sophisticated interplay with specific ion channels and neuronal circuits that govern respiratory drive.[2][3] At lower doses, Doxapram primarily acts on peripheral chemoreceptors, while higher doses progressively recruit central respiratory centers within the medulla.[1][4][5] This dose-dependent action underscores the importance of elucidating its precise molecular interactions to optimize its therapeutic window and inform the development of novel respiratory stimulants.

The primary mechanism of action for this compound involves the stimulation of respiratory centers in the brainstem, particularly the medulla oblongata, and the peripheral chemoreceptors located in the carotid and aortic bodies.[2][6] These centers are critical for regulating the rate and depth of breathing in response to changes in blood oxygen, carbon dioxide, and pH levels.[2][6]

Primary Molecular Targets: The Tandem Pore Domain (K2P) Potassium Channels

A substantial body of evidence points to the family of two-pore-domain potassium (K2P) channels, specifically the TWIK-related acid-sensitive K+ (TASK) channels, as the principal molecular targets of Doxapram.[7][8][9] These channels are critical in setting the resting membrane potential of neurons and are sensitive to changes in extracellular pH and hypoxia.[8]

TASK-1 (KCNK3) and TASK-3 (KCNK9) Channels

Doxapram has been demonstrated to be a potent inhibitor of both human TASK-1 and TASK-3 channels.[7] Studies utilizing whole-cell patch-clamp electrophysiology on cells expressing these channels have shown that Doxapram inhibits their function, leading to neuronal depolarization.[7][8] This inhibition is a key event in the stimulatory effect of the drug.

-

Inhibition of TASK channels in carotid body glomus cells: The carotid bodies are peripheral chemoreceptors that play a pivotal role in sensing changes in arterial oxygen levels. Doxapram's inhibition of TASK-1 and TASK-3 channels in the glomus cells of the carotid body leads to depolarization, an influx of calcium, and subsequent neurotransmitter release that signals the brainstem to increase respiratory effort.[2][6][9]

-

Central Action on Brainstem Respiratory Centers: TASK channels are also expressed in key respiratory control centers within the brainstem, including the pre-Bötzinger complex (PreBötC) and the hypoglossal nucleus (XII).[10] Doxapram's inhibitory action on these channels contributes to the increased excitability of neurons in these regions, directly stimulating the central respiratory drive.[10]

The following table summarizes the inhibitory concentrations (IC50) of Doxapram on different TASK channel variants:

| Channel Variant | Half-maximal Inhibitory Concentration (IC50) | Reference |

| Human TASK-1 | 410 nM | [8] |

| Human TASK-3 | 37 µM | [8] |

| Human TASK-1/TASK-3 heterodimer | 9 µM | [8] |

It is noteworthy that in rodent models, Doxapram shows a higher selectivity for TASK-1 and TASK-1/TASK-3 heterodimers over TASK-3 homodimers.[7][11] However, in humans, it is a potent inhibitor of both homodimeric channels.[7]

Signaling Pathway of Doxapram-mediated Respiratory Stimulation

The following diagram illustrates the proposed signaling pathway for Doxapram's action on carotid body chemoreceptors.

Caption: Doxapram's inhibition of TASK channels in carotid body glomus cells.

Differential Effects on Central Neuronal Populations

Recent research has revealed that Doxapram exerts distinct effects on different neuronal populations within the brainstem's respiratory network.[10]

-

Pre-Bötzinger Complex (PreBötC): This area is considered the primary rhythm generator for breathing. Doxapram has a relatively modest stimulatory effect on the firing frequency of neurons in the PreBötC.[10]

-

Hypoglossal Nucleus (XII): This nucleus contains motor neurons that control the tongue, an important muscle for maintaining airway patency. Doxapram produces a much more robust increase in the amplitude of population activity and neuronal firing in the hypoglossal nucleus.[3][10]

This differential effect suggests that part of Doxapram's efficacy stems from its ability to enhance the motor output of respiration, in addition to its influence on rhythm generation.

Secondary and Less Characterized Molecular Interactions

While the inhibition of TASK channels is the most well-documented mechanism, other potential molecular targets may contribute to Doxapram's overall pharmacological profile.

-

Calcium-activated Potassium Channels: Some studies suggest that Doxapram may also inhibit Ca2+-activated K+ currents in carotid body type I cells, although with less potency than its effect on TASK channels.[12]

-

Voltage-gated Sodium Channels: In some invertebrate models, high concentrations of Doxapram have been shown to block voltage-gated sodium channels, leading to a depression of neuronal excitability.[13] However, the relevance of this finding to the therapeutic concentrations used in mammals remains to be fully elucidated.

Experimental Protocols for Investigating Doxapram's Molecular Targets

The following provides a generalized workflow for characterizing the interaction of a compound like Doxapram with its molecular targets.

Workflow for Characterizing Ion Channel Inhibition

Caption: A typical experimental workflow for ion channel characterization.

Step-by-Step Methodology: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Preparation:

-

Culture a suitable cell line (e.g., HEK293 or tsA201 cells) that does not endogenously express the target ion channel.

-

Transfect the cells with plasmids containing the cDNA for the human TASK-1 or TASK-3 channel subunits. A co-transfection with a marker gene (e.g., GFP) is recommended for easy identification of transfected cells.

-

Allow 24-48 hours for channel expression.

-

-

Electrophysiological Recording:

-

Prepare extracellular and intracellular solutions with appropriate ionic compositions to isolate the potassium currents.

-

Transfer a coverslip with the transfected cells to the recording chamber of a patch-clamp setup.

-

Using a glass micropipette filled with the intracellular solution, form a high-resistance seal (giga-seal) with the membrane of a transfected cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a series of voltage steps to elicit ionic currents through the expressed channels and record the baseline activity.

-

-

Drug Application and Data Analysis:

-

Prepare a series of this compound solutions of varying concentrations.

-

Apply the different concentrations of Doxapram to the recording chamber via a perfusion system.

-

Record the channel activity in the presence of each drug concentration.

-

Measure the peak current amplitude at each concentration and normalize it to the baseline current.

-

Plot the normalized current as a function of the Doxapram concentration and fit the data to a Hill equation to determine the IC50 value.

-

Conclusion and Future Directions

The primary molecular targets of this compound in the central nervous system are the TASK-1 and TASK-3 potassium channels.[7] Its inhibitory action on these channels in both peripheral chemoreceptors and central respiratory centers leads to neuronal depolarization and a subsequent increase in respiratory drive.[6][10] The differential effects of Doxapram on various neuronal populations within the brainstem highlight the complexity of its mechanism of action.[10]

Future research should focus on:

-

Developing more selective inhibitors for specific TASK channel subtypes to potentially reduce off-target effects.

-

Further investigating the role of other ion channels and signaling pathways in mediating the full spectrum of Doxapram's effects.

-

Utilizing advanced in vivo imaging and electrophysiological techniques to map the precise neuronal circuits modulated by Doxapram in real-time.

A deeper understanding of Doxapram's molecular pharmacology will not only refine its clinical application but also pave the way for the rational design of next-generation respiratory stimulants with improved efficacy and safety profiles.

References

-

What is the mechanism of this compound? - Patsnap Synapse. (2024-07-17). [Link]

-

Effects of the ventilatory stimulant, doxapram on human TASK-3 (KCNK9, K2P9.1) channels and TASK-1 (KCNK3, K2P3.1) channels - PubMed. [Link]

-

The Ventilatory Stimulant Doxapram Inhibits TASK Tandem Pore (K2P) Potassium Channel Function but Does Not Affect Minimum Alveolar Anesthetic Concentration | Semantic Scholar. [Link]

-

Potencies of doxapram and hypoxia in stimulating carotid-body chemoreceptors and ventilation in anesthetized cats - PubMed. [Link]

-

Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PubMed Central. [Link]

-

Effects of the ventilatory stimulant, doxapram on human TASK‐3 (KCNK9, K2P9.1) channels and TASK‐1 (KCNK3, K2P3.1) channels - Semantic Scholar. [Link]

-

Doxapram stimulates respiratory activity through distinct activation of neurons in the nucleus hypoglossus and the pre-Bötzinger complex | Journal of Neurophysiology | American Physiological Society. [Link]

-

Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]

-

Dopram (doxapram) dosing, indications, interactions, adverse effects, and more. [Link]

-

Doxapram: Package Insert / Prescribing Information - Drugs.com. [Link]

-

What is this compound used for? - Patsnap Synapse. [Link]

-

Doxapram stimulates the carotid body via a different mechanism than hypoxic chemotransduction - PubMed. [Link]

-

Effects of doxapram on ionic currents recorded in isolated type I cells of the neonatal rat carotid body - PubMed. [Link]

-

Dopram (Doxapram): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. [Link]

-

The effects of doxapram and its potential interactions with K2P channels in experimental model preparations - PubMed. [Link]

-

Doxapram | Drug Lookup | Pediatric Care Online - AAP Publications. [Link]

-

The effects of doxapram and its potential interactions with K2P channels in experimental model preparations. [Link]

-

Stimulation of carotid chemoreceptors and ventilation by doxapram in the cat - PubMed. [Link]

-

[Neuropharmacological tests of the respiratory and convulsant effects of Doxapram chloride]. [Link]

-

Doxapram:. [Link]

-

The Effect of Doxapram on Proprioceptive Neurons: Invertebrate Model - PubMed Central. [Link]

-

NDA 14-879/S-044 - CPY Document - FDA. [Link]

-

Doxapram stimulates respiratory activity through distinct activation of neurons in the nucleus hypoglossus and the pre-Bötzinger complex - PubMed. [Link]

-

doxapram | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

The effects of doxapram (blocker of K2p channels) on resting membrane potential and synaptic transmission at the Drosophila neuromuscular junction - PubMed. [Link]

-

This compound - Drug Targets, Indications, Patents - Patsnap Synapse. [Link]

-

This compound | C24H33ClN2O3 | CID 64648 - PubChem - NIH. [Link]

Sources

- 1. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Doxapram stimulates respiratory activity through distinct activation of neurons in the nucleus hypoglossus and the pre-Bötzinger complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. This compound | C24H33ClN2O3 | CID 64648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Effects of the ventilatory stimulant, doxapram on human TASK-3 (KCNK9, K2P9.1) channels and TASK-1 (KCNK3, K2P3.1) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Ventilatory Stimulant Doxapram Inhibits TASK Tandem Pore (K2P) Potassium Channel Function but Does Not Affect Minimum Alveolar Anesthetic Concentration | Semantic Scholar [semanticscholar.org]

- 9. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. [PDF] Effects of the ventilatory stimulant, doxapram on human TASK‐3 (KCNK9, K2P9.1) channels and TASK‐1 (KCNK3, K2P3.1) channels | Semantic Scholar [semanticscholar.org]

- 12. Effects of doxapram on ionic currents recorded in isolated type I cells of the neonatal rat carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. web.as.uky.edu [web.as.uky.edu]

A Technical Guide to Doxapram Hydrochloride's Effect on Peripheral Chemoreceptor Sensitivity

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Doxapram hydrochloride is a potent respiratory stimulant whose primary therapeutic action is mediated through the sensitization of peripheral chemoreceptors, particularly the carotid bodies. This guide provides an in-depth examination of the physiological and molecular mechanisms underpinning doxapram's effects. We will explore the intricate signaling pathways within the carotid body glomus cells, detail robust experimental methodologies for quantifying changes in chemosensitivity, and present the expected quantitative outcomes. This document serves as a technical resource, synthesizing established knowledge with practical, field-proven protocols to support further research and development in respiratory pharmacology.

The Central Role of Peripheral Chemoreceptors in Respiratory Homeostasis

The peripheral chemoreceptors, primarily the carotid bodies located at the bifurcation of the common carotid arteries and the aortic bodies, are essential sensory organs for maintaining respiratory homeostasis.[1][2] These specialized glomus cells are tasked with monitoring the chemical composition of arterial blood, specifically detecting changes in the partial pressure of oxygen (PaO₂), carbon dioxide (PaCO₂), and pH.[1][3]

Under normal physiological conditions, a decrease in PaO₂ (hypoxia), an increase in PaCO₂ (hypercapnia), or a decrease in pH (acidosis) triggers a rapid response from these chemoreceptors.[3] This response involves the depolarization of glomus cells, leading to the release of neurotransmitters that excite afferent nerve fibers of the carotid sinus nerve.[1][4] This signal is then transmitted to the respiratory centers in the brainstem, resulting in an increased rate and depth of breathing to restore normal blood gas levels.[1][2][3] The sensitivity of this reflex is a critical determinant of an individual's respiratory response to various physiological and pathological challenges.

Pharmacology of this compound

This compound is a central and peripheral respiratory stimulant used clinically to counteract respiratory depression following anesthesia or in certain cases of drug-induced CNS depression.[1][3][5] Its primary mechanism of action at therapeutic doses is the stimulation of peripheral carotid and aortic chemoreceptors.[5][6][7] As the dosage increases, doxapram also stimulates central respiratory centers in the medulla.[5][8]

The onset of respiratory stimulation following an intravenous injection of doxapram is rapid, typically occurring within 20 to 40 seconds, with a peak effect observed at 1 to 2 minutes.[6][8] The duration of action is relatively short, lasting approximately 5 to 12 minutes.[1][6][8] This pharmacokinetic profile makes it suitable for managing acute respiratory insufficiency.

Mechanism of Action: Doxapram's Interaction with Carotid Body Glomus Cells

The stimulatory effect of doxapram on peripheral chemoreceptors is initiated at the cellular level within the carotid body's type I (glomus) cells. The core mechanism involves the inhibition of specific potassium (K⁺) channels, which is a key process in chemosensing.[1][3]

3.1. Inhibition of TASK-like Potassium Channels

Research has identified TWIK-related acid-sensitive K⁺ (TASK) channels, specifically TASK-1 and TASK-3, as significant targets for doxapram.[9][10][11] These "leak" potassium channels are active at rest and contribute to maintaining the hyperpolarized (negative) resting membrane potential of glomus cells.

Doxapram inhibits these TASK channels.[9][10][12] This inhibition reduces the outward flow of potassium ions, leading to the depolarization of the glomus cell membrane. This change in membrane potential is the critical first step in the signaling cascade.[1]

3.2. Signaling Cascade Leading to Neurotransmission

The doxapram-induced depolarization triggers a sequence of events analogous to the response to natural stimuli like hypoxia:

-

Voltage-Gated Calcium Channel Activation: The depolarization opens voltage-gated Ca²⁺ channels.

-

Calcium Influx: The opening of these channels allows for a rapid influx of extracellular calcium into the glomus cell.[10][12]

-

Neurotransmitter Release: The rise in intracellular calcium concentration triggers the fusion of neurotransmitter-containing vesicles with the cell membrane, leading to the release of excitatory neurotransmitters, primarily dopamine and ATP, into the synaptic cleft.[4]

-

Afferent Nerve Stimulation: These neurotransmitters bind to receptors on the afferent terminals of the carotid sinus nerve, generating action potentials that propagate to the brainstem.

This entire cascade effectively increases the sensitivity of the chemoreceptors, amplifying the signal for respiratory stimulation.

Experimental Assessment of Peripheral Chemoreceptor Sensitivity

Quantifying the effect of doxapram requires robust and reproducible experimental models. Both in vivo and ex vivo preparations are essential to gain a comprehensive understanding.

4.1. In Vivo Assessment using Whole-Body Plethysmography

This non-invasive method is ideal for measuring ventilatory responses in conscious, unrestrained rodents, providing data that reflects an integrated physiological response.[13][14][15]

Protocol: Quantifying Doxapram-Induced Ventilatory Response in Rodents

-

Animal Acclimatization: Acclimate the animal (e.g., Sprague-Dawley rat) to the whole-body plethysmography chamber for 30-60 minutes daily for 2-3 days prior to the experiment to minimize stress-induced artifacts.[16]

-

Catheter Implantation (Optional but Recommended): For precise drug delivery, implant a catheter into the tail vein or carotid artery 24-48 hours before the study. This allows for intravenous administration without disturbing the animal during recording.[13]

-

Chamber Setup and Calibration: Calibrate the plethysmograph according to the manufacturer's instructions. Ensure a stable ambient temperature and humidity.[14]

-

Baseline Recording: Place the animal in the chamber and allow it to settle for at least 20-30 minutes. Record baseline respiratory parameters, including tidal volume (VT), respiratory frequency (f), and minute ventilation (VE = VT x f).

-

Vehicle Administration: Administer a bolus of the vehicle solution (e.g., sterile saline) intravenously. Record respiratory parameters for 15-20 minutes to establish a control response.

-

Doxapram Administration: Administer a single intravenous bolus of this compound. A typical dose for robust stimulation in rats is 2 mg/kg.[17]

-

Post-Injection Recording: Continuously record respiratory parameters for at least 60 minutes post-injection, or until they return to baseline levels. The peak response typically occurs within the first 1-2 minutes.[8]

-

Data Analysis: Analyze the plethysmography data to quantify the peak change in VE, VT, and f from baseline. Compare the response to doxapram with the vehicle control using appropriate statistical tests (e.g., paired t-test or ANOVA).

4.2. Ex Vivo Assessment using Carotid Sinus Nerve Recording

This technique allows for the direct measurement of chemoreceptor afferent activity, providing a clean assessment of doxapram's effect at the receptor level without confounding central or systemic influences.[2]

Protocol: Ex Vivo Perfused Carotid Body Preparation

-

Animal Anesthesia and Dissection: Anesthetize the animal (e.g., rabbit or rat) and surgically isolate the carotid bifurcation.[18]

-

Cannulation and Perfusion: Cannulate the common carotid artery and begin perfusion with a warmed (37°C), oxygenated physiological salt solution. Ligate other vessels to isolate the carotid body circulation.

-

Nerve Isolation: Carefully dissect the carotid sinus nerve from the surrounding tissue and place it on a recording electrode.[2]

-

Baseline Activity: Perfuse the preparation with a normoxic/normocapnic solution (e.g., equilibrated with 21% O₂, 5% CO₂, balance N₂) and record the baseline nerve discharge frequency.

-

Hypoxic/Hypercapnic Challenge: Validate the preparation's viability by perfusing with a hypoxic (e.g., 0% O₂) or hypercapnic (e.g., 10% CO₂) solution and observing a robust increase in nerve activity.

-

Doxapram Application: Switch the perfusate to a normoxic/normocapnic solution containing a known concentration of doxapram (e.g., 10-100 µM).[4][19]

-

Response Recording: Record the chemosensory discharge for the duration of the drug application until a stable peak response is achieved.

-

Washout: Return to the control perfusate and record until nerve activity returns to baseline, demonstrating the reversibility of the effect.[19]

-

Data Analysis: Quantify the nerve discharge rate (impulses/second) at baseline and the peak response during doxapram application. Perform dose-response analysis if multiple concentrations are tested.

Quantitative Analysis of Doxapram-Induced Chemosensitivity Changes

The administration of doxapram leads to predictable and quantifiable changes in both ventilatory output and direct nerve activity.

5.1. Expected Ventilatory Changes

In vivo studies consistently demonstrate that doxapram transiently increases tidal volume with a slight increase in respiratory rate, leading to a significant overall increase in minute ventilation.[7][8] The magnitude of this response is dose-dependent.

Table 1: Typical Dose-Response Effects of IV Doxapram on Ventilation in Humans

| Parameter | Dose: 0.5 mg/kg[20] | Dose: 1.0-1.5 mg/kg[21] |

|---|---|---|

| Onset of Action | 20-40 seconds | 20-40 seconds |

| Peak Effect | 1-2 minutes | 1-2 minutes |

| Duration of Effect | 5-12 minutes | 5-12 minutes |

| Change in Tidal Volume | Significant Increase | Robust Increase |

| Change in Resp. Rate | Slight to Moderate Increase | Moderate Increase |

| Change in Minute Ventilation | Significant Increase | Strong Increase |

5.2. Expected Changes in Carotid Sinus Nerve Activity

Ex vivo recordings show that doxapram causes a dose-dependent increase in the firing frequency of the carotid sinus nerve.[22] Studies have shown that concentrations of doxapram between 15-150 µM can evoke a significant release of neurotransmitters and a corresponding increase in nerve activity.[4] This effect is dependent on extracellular calcium, confirming the proposed signaling mechanism.[22] Furthermore, severing the carotid sinus nerves has been shown to reduce the acute phrenic nerve response to a 2 mg/kg dose of doxapram by 68%, confirming that at this dose, the drug acts primarily via the carotid chemoreceptors.[17]

Conclusion and Future Directions

This compound enhances peripheral chemoreceptor sensitivity through a well-defined molecular mechanism involving the inhibition of TASK potassium channels in carotid body glomus cells. This action leads to cell depolarization, calcium influx, and increased afferent nerve signaling, ultimately resulting in potent respiratory stimulation. The experimental protocols detailed herein provide a robust framework for researchers to investigate these effects quantitatively.

Future research may focus on developing more selective agonists that target specific potassium channel subtypes to refine therapeutic profiles and minimize off-target effects. Understanding the differential effects of doxapram on TASK-1 versus TASK-3 channels in human versus rodent models will be crucial for translating preclinical findings.[11] Additionally, exploring the interaction of doxapram with other stimuli, such as hypoxia and hypercapnia, at the molecular level could unveil new avenues for therapeutic intervention in complex respiratory disorders.

References

-

Pediatric Oncall. (n.d.). Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]

-

MIMS Philippines. (n.d.). Doxapram: Uses, Dosage, Side Effects and More. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 14). What is this compound used for? Retrieved from [Link]

-

Drugs.com. (2025, November 10). Doxapram Monograph for Professionals. Retrieved from [Link]

-

Osanai, S., et al. (2005). Doxapram stimulates the carotid body via a different mechanism than hypoxic chemotransduction. Respiratory Physiology & Neurobiology, 147(1), 1-9. Retrieved from [Link]

-

RxList. (n.d.). Dopram (Doxapram): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

-

Gurney, A. M., et al. (2019). Effects of the ventilatory stimulant, doxapram on human TASK-3 (KCNK9, K2P9.1) channels and TASK-1 (KCNK3, K2P3.1) channels. Acta Physiologica, 228(1), e13350. Retrieved from [Link]

-

O'Donohoe, P. B., et al. (2018). A1899, PK-THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type-1 cells. Physiological Reports, 6(19), e13882. Retrieved from [Link]

-

Abelson, K. S., et al. (2010). Heart rate and respiratory response to doxapram in patients with panic disorder. Psychiatry Research, 178(2), 324-330. Retrieved from [Link]

-

Medscape. (n.d.). Dopram (doxapram) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

-

Bairam, A., et al. (1993). Carotid Chemosensory Response to Doxapram in the Newborn Kitten. Advances in Experimental Medicine and Biology, 337, 381-385. Retrieved from [Link]

-

Wyatt, C. N., & Peers, C. (1995). Effects of doxapram on ionic currents recorded in isolated type I cells of the neonatal rat carotid body. British Journal of Pharmacology, 116(2), 1843-1848. Retrieved from [Link]

-

Drugs.com. (2024, April 9). Dopram Dosage Guide. Retrieved from [Link]

-

Anderson-Beck, R., et al. (1995). Doxapram stimulates dopamine release from the intact rat carotid body in vitro. Neuroscience Letters, 187(1), 25-28. Retrieved from [Link]

-

Osanai, S., et al. (2005). Doxapram inhibits carotid sinus baroreceptors in rabbits. Autonomic & Autacoid Pharmacology, 25(2), 79-84. Retrieved from [Link]

-

Takahashi, T., et al. (2003). Doxapram stimulates carotid body with different mechanisms from hypoxic chemotransduction. Advances in Experimental Medicine and Biology, 536, 129-134. Retrieved from [Link]

-

Nichols, N. L., et al. (2012). Repeated intravenous doxapram induces phrenic motor facilitation. Respiratory Physiology & Neurobiology, 182(2-3), 57-66. Retrieved from [Link]

-

Teppema, L. J., & Bavis, R. W. (2011). Quantifying hypoxia-induced chemoreceptor sensitivity in the awake rodent. Journal of Applied Physiology, 111(5), 1496-1506. Retrieved from [Link]

-

BioKB. (n.d.). Doxapram stimulates the carotid body via a different mechanism than hypoxic chemotransduction. Retrieved from [Link]

-

Gurney, A. M., et al. (2020). Effects of the ventilatory stimulant, doxapram on human TASK-3 (KCNK9, K2P9.1) channels and TASK-1 (KCNK3, K2P3.1) channels. Acta Physiologica, 228(1), e13350. Retrieved from [Link]

-

MDPI. (2022). A Methodological Perspective on the Function and Assessment of Peripheral Chemoreceptors in Heart Failure: A Review of Data from Clinical Trials. Journal of Clinical Medicine, 11(12), 3456. Retrieved from [Link]

-

Smith, C. A., et al. (2013). Peripheral chemoreceptors determine the respiratory sensitivity of central chemoreceptors to CO2. The Journal of Physiology, 591(10), 2645-2661. Retrieved from [Link]

-

O'Donohoe, P. B., et al. (2018). A1899, PK-THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type-1 cells. Physiological Reports, 6(19), e13882. Retrieved from [Link]

-

Blain, G. M., et al. (2016). Peripheral chemoreceptors determine the respiratory sensitivity of central chemoreceptors to CO2: role of carotid body CO2. The Journal of Physiology, 594(20), 5915-5932. Retrieved from [Link]

-

ResearchGate. (n.d.). The experimental results of protocols A (d), B (,), and C (.) for each of the five subjects. Retrieved from [Link]

-

Peng, Y. J., & Prabhakar, N. R. (2018). Measurement of Sensory Nerve Activity From the Carotid Body. Methods in Molecular Biology, 1742, 115-124. Retrieved from [Link]

-

Frontiers. (2021). Automated Classification of Whole Body Plethysmography Waveforms to Quantify Breathing Patterns. Frontiers in Physiology, 12, 718395. Retrieved from [Link]

-

Prada-Dacasa, P., et al. (2020). Measuring Breathing Patterns in Mice Using Whole-body Plethysmography. Bio-protocol, 10(17), e3741. Retrieved from [Link]

-

Hoymann, H. G. (2012). Lung Function Measurements in Rodents in Safety Pharmacology Studies. Frontiers in Pharmacology, 3, 156. Retrieved from [Link]

-

Prada-Dacasa, P., et al. (2020). Measuring Breathing Patterns in Mice Using Whole-body Plethysmography. Bio-protocol, 10(17). Retrieved from [Link]

-

Quindry, J. C., et al. (2013). Plethysmography measurements of respiratory function in conscious unrestrained mice. Journal of Applied Physiology, 114(4), 526-531. Retrieved from [Link]

Sources

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Measurement of Sensory Nerve Activity from the Carotid Body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Doxapram stimulates dopamine release from the intact rat carotid body in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. mims.com [mims.com]

- 7. drugs.com [drugs.com]

- 8. Dopram (Doxapram): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 9. Effects of the ventilatory stimulant, doxapram on human TASK‐3 (KCNK9, K2P9.1) channels and TASK‐1 (KCNK3, K2P3.1) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A1899, PK‐THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of the ventilatory stimulant, doxapram on human TASK-3 (KCNK9, K2P9.1) channels and TASK-1 (KCNK3, K2P3.1) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A1899, PK-THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Automated Classification of Whole Body Plethysmography Waveforms to Quantify Breathing Patterns [frontiersin.org]

- 14. Measuring Breathing Patterns in Mice Using Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Plethysmography measurements of respiratory function in conscious unrestrained mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Repeated intravenous doxapram induces phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Doxapram inhibits carotid sinus baroreceptors in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of doxapram on ionic currents recorded in isolated type I cells of the neonatal rat carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Heart rate and respiratory response to doxapram in patients with panic disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 21. reference.medscape.com [reference.medscape.com]

- 22. Doxapram stimulates the carotid body via a different mechanism than hypoxic chemotransduction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Doxapram Hydrochloride: A Technical Guide for Respiratory System Research

This guide provides an in-depth technical exploration of Doxapram hydrochloride, a well-established respiratory stimulant. Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacology of Doxapram, offering field-proven insights into its mechanism of action, pharmacokinetic and pharmacodynamic properties, and its application in experimental models of respiratory depression.

Introduction: The Enduring Relevance of a Classic Respiratory Stimulant

Developed in the 1960s, this compound (commonly known by trade names such as Dopram® and Stimulex®) is a central nervous system (CNS) and respiratory stimulant classified as an analeptic.[1] While newer therapeutic modalities have emerged, Doxapram remains a valuable tool in specific clinical scenarios, particularly for iatrogenic respiratory depression where mechanical ventilation may not be immediately feasible.[1] For the research scientist, Doxapram serves as a critical reference compound for validating experimental models of respiratory control and for the preclinical evaluation of novel respiratory stimulants.[2] This guide will elucidate the nuanced pharmacological profile of Doxapram, providing the foundational knowledge necessary for its effective and responsible use in a research setting.

Mechanism of Action: A Dual-Pronged Approach to Respiratory Stimulation

Doxapram's efficacy as a respiratory stimulant stems from its bimodal mechanism of action, engaging both peripheral and central pathways that regulate breathing.[1][3][4]

Peripheral Chemoreceptor Stimulation

At lower therapeutic doses, Doxapram's primary effect is mediated through the stimulation of peripheral chemoreceptors, specifically the carotid bodies and, to a lesser extent, the aortic bodies.[3][4][5] These specialized sensory organs are crucial for detecting changes in arterial blood gases, namely partial pressure of oxygen (PaO2), partial pressure of carbon dioxide (PaCO2), and pH.[4]

The prevailing mechanistic hypothesis suggests that Doxapram inhibits potassium (K+) channels in the glomus cells of the carotid body.[1][4] This inhibition leads to membrane depolarization, which in turn activates voltage-gated calcium (Ca2+) channels. The subsequent influx of Ca2+ triggers the release of neurotransmitters, including acetylcholine and dopamine, which then activate afferent nerve fibers of the glossopharyngeal nerve.[4][6] These neural signals ascend to the respiratory centers in the brainstem, resulting in an increased respiratory drive.[1][4]

Diagram: Doxapram's Action on Carotid Body Chemoreceptors

Caption: Doxapram's peripheral mechanism of action.

Central Respiratory Center Stimulation

As the dosage of Doxapram is increased, it directly stimulates the central respiratory centers located in the medulla oblongata of the brainstem.[3][4] This central action results in a more profound and widespread stimulation of the CNS. The precise molecular targets within the medulla are not as well-defined as its peripheral actions, but it is understood to increase the activity of medullary neurons responsible for generating the respiratory rhythm.[4][6] This leads to an increase in both the rate and depth of breathing.[3][7]

Pharmacokinetics and Metabolism

Doxapram is characterized by a rapid onset and short duration of action, making it suitable for acute interventions.[1][7]

| Parameter | Human | Horse | Rat | Dog | Lamb |

| Route of Administration | Intravenous | Intravenous | Oral, Intravenous | Intravenous | Intravenous |

| Onset of Action | 20-40 seconds[1] | Rapid[8] | N/A | Rapid[9] | Rapid |

| Peak Effect | 1-2 minutes[1] | N/A | N/A | N/A | N/A |

| Duration of Action | 5-12 minutes[1] | Short[8] | N/A | N/A | N/A |

| Metabolism | Hepatic (hydroxylation to ketodoxapram - active)[7][10] | Extensive metabolic clearance[8] | Extensive[9] | Extensive[9] | N/A |

| Elimination Half-life | ~3.4 hours[11] | 121-178 minutes[8] | N/A | N/A | 5.2 hours[9] |

| Excretion | Primarily in urine as metabolites (<5% unchanged)[11] | Primarily as metabolites in urine[8] | Urine and feces[9] | Urine and feces[9] | N/A |

| Plasma Protein Binding | N/A | 76.0-85.4%[8] | N/A | N/A | N/A |

Table 1: Comparative Pharmacokinetic Parameters of this compound.

Doxapram is extensively metabolized in the liver, primarily through hydroxylation to form an active metabolite, ketodoxapram.[7][10] Both the parent drug and its metabolite contribute to the overall pharmacological effect. Due to its extensive metabolism, caution is advised when administering Doxapram to subjects with hepatic impairment.[12]

Pharmacodynamics: The Physiological Response to Doxapram

The administration of this compound elicits a dose-dependent increase in respiratory minute volume, which is a product of both an increased tidal volume and a slight increase in respiratory rate.[7][13]

Dose-Response Relationship

The respiratory stimulant effects of Doxapram are directly correlated with the administered dose. In clinical settings, intravenous infusions are often titrated to achieve the desired respiratory response while minimizing adverse effects.[14] Preclinical studies in animal models are essential for establishing the dose-response relationship for novel respiratory stimulants, with Doxapram often used as a positive control.

| Dose | Effect on Respiration | Reference |

| 0.5-1.0 mg/kg IV (Human) | Stimulation of respiration post-anesthesia. | [14] |

| 1.0-2.0 mg/min IV infusion (Human) | Maintenance of respiratory stimulation. | [3] |

| 0.25 mg/kg/min IV infusion (Cat) | Increased pulmonary ventilation, tidal volume, and respiratory frequency. | [15] |

Table 2: Dose-Dependent Respiratory Effects of this compound.

Cardiovascular Effects

A common pharmacodynamic effect of Doxapram is a mild to moderate pressor response, characterized by an increase in blood pressure and heart rate.[7][16] This is primarily due to an improvement in cardiac output rather than peripheral vasoconstriction and is associated with an increased release of catecholamines.[7][13] These cardiovascular effects necessitate careful monitoring, especially in subjects with pre-existing cardiovascular conditions.

Clinical and Research Applications

This compound has several well-defined clinical indications and is a valuable tool in respiratory research.

Clinical Indications

-

Post-anesthesia Respiratory Depression: To counteract the respiratory depressant effects of general anesthetics and opioids.[7][17]

-

Drug-Induced CNS Depression: To stimulate respiration in cases of overdose with CNS depressant drugs.[7][17]

-

Chronic Obstructive Pulmonary Disease (COPD) with Acute Hypercapnia: As a temporary measure to improve ventilation in hospitalized patients.[7]

Preclinical Research Applications

Doxapram is frequently employed as a standard positive control in the preclinical evaluation of new chemical entities with potential respiratory stimulant properties.[2] It is instrumental in validating animal models of respiratory depression, such as those induced by opioids or anesthetics.[18][19]

Experimental Protocols for Evaluating Respiratory Stimulants

The robust and reproducible evaluation of respiratory stimulants requires well-defined experimental protocols. The following outlines a general workflow for assessing a test compound against Doxapram in a rodent model.

Animal Model: Opioid-Induced Respiratory Depression in Rats

This model is highly relevant for studying compounds intended to reverse the respiratory depressant effects of opioids.[18]

Protocol:

-

Animal Preparation: Adult male Sprague-Dawley rats are anesthetized to allow for the placement of an intravenous (IV) catheter, typically in the tail vein.[20]

-

Whole-Body Plethysmography: The conscious and unrestrained rat is placed in a whole-body plethysmography chamber to obtain baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL), and minute ventilation (mL/minute).[20][21]

-

Induction of Respiratory Depression: A potent opioid, such as fentanyl, is administered intravenously to induce a significant and stable depression of respiration (e.g., a 50% reduction in minute ventilation from baseline).[20][21]

-

Compound Administration: Once respiratory depression is established, the test compound or Doxapram (as a positive control) is administered intravenously.

-

Data Acquisition and Analysis: Respiratory parameters are continuously monitored and recorded. The efficacy of the test compound is determined by its ability to reverse the opioid-induced respiratory depression and is compared to the effects of Doxapram.

Diagram: Experimental Workflow for Evaluating Respiratory Stimulants

Caption: Preclinical evaluation of a respiratory stimulant.

In Vivo Electrophysiology of Carotid Body Chemoreceptors

To investigate the direct effects of a compound on peripheral chemoreceptors, in vivo electrophysiological recordings from the carotid sinus nerve can be performed.[22] This advanced technique allows for the direct measurement of nerve activity in response to drug administration.

Protocol:

-

Animal Preparation: Anesthetized animals (e.g., rabbits or cats) are surgically prepared to expose the carotid bifurcation.

-

Nerve Isolation: The carotid sinus nerve is carefully isolated and placed on a recording electrode.

-

Compound Administration: The test compound or Doxapram is administered, and changes in the frequency and amplitude of nerve impulses are recorded.

-

Data Analysis: The recorded neural activity provides direct evidence of the compound's stimulatory or inhibitory effects on the carotid body.

Adverse Effects and Contraindications

The therapeutic window for Doxapram is relatively narrow, and its use is associated with a range of potential adverse effects, primarily stemming from generalized CNS and cardiovascular stimulation.[16][23]

| System | Adverse Effects |

| Central Nervous System | Pyrexia, sweating, itching, disorientation, dilated pupils, hallucinations, muscle spasticity, hyperactivity, convulsions.[7][16] |

| Cardiovascular | Hypertension, arrhythmias (tachycardia, bradycardia), chest pain.[16][23] |

| Respiratory | Cough, bronchospasm, dyspnea, rebound hypoventilation.[7] |

| Gastrointestinal | Nausea, vomiting, diarrhea.[7][16] |

| Genitourinary | Urinary retention, bladder stimulation.[7][16] |

Table 3: Common Adverse Effects of this compound.

Contraindications: Doxapram is contraindicated in patients with epilepsy or other convulsive disorders, severe hypertension, significant cardiovascular impairment, and mechanical disorders of ventilation.[3] It should also be avoided in cases of head injury or cerebral vascular accident.[3]

Drug Interactions

Doxapram can interact with several other classes of drugs, primarily through additive pharmacodynamic effects.

-

Sympathomimetics and Monoamine Oxidase Inhibitors (MAOIs): Concomitant use can lead to an additive pressor effect, increasing the risk of severe hypertension.[3]

-

Theophylline and Aminophylline: May result in increased skeletal muscle activity, agitation, and hyperactivity.[22]

-

Volatile Anesthetics (e.g., halothane, enflurane): Doxapram should be administered with caution as these agents can sensitize the myocardium to catecholamines, increasing the risk of arrhythmias.[13]

-

Neuromuscular Blocking Agents: Doxapram may temporarily mask the residual effects of these drugs.[3]

Conclusion

This compound remains a cornerstone in the field of respiratory pharmacology. Its well-characterized dual mechanism of action, encompassing both peripheral chemoreceptor and central respiratory center stimulation, provides a valuable framework for understanding the physiological control of breathing. For researchers and drug development professionals, a thorough understanding of Doxapram's pharmacological profile is essential for its appropriate use as a reference compound in the preclinical evaluation of novel respiratory stimulants. By leveraging the experimental models and protocols outlined in this guide, scientists can conduct robust and reproducible studies to advance the development of new therapies for respiratory compromise.

References

-

Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Pediatric Oncall. [Link]

-

What is this compound used for? (2024, June 14). Patsnap Synapse. [Link]

-

What is the mechanism of this compound? (2024, July 17). Patsnap Synapse. [Link]

-

Doxapram: Package Insert / Prescribing Information. (2025, March 24). Drugs.com. [Link]

-

Respiratory Monitoring in Preclinical Research without restraint or acclimation. (n.d.). emka TECHNOLOGIES. [Link]

-

Doxapram stimulates respiratory activity through distinct activation of neurons in the nucleus hypoglossus and the pre-Bötzinger complex. (2018). Journal of Neurophysiology. [Link]

-

COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS. (n.d.). European Medicines Agency. [Link]

-

Golder, F. J., & G-L. (2013). Respiratory stimulant drugs in the post-operative setting. Respiratory Physiology & Neurobiology, 189(2), 395-402. [Link]

-

Jacketed telemetry in rats: a novel non-invasive method for cardiorespiratory phenotyping during treadmill exercise. (2024, September 30). PubMed. [Link]

-

Opioid-Induced Respiratory Depression. (n.d.). Moron-Concepcion Lab - WashU. [Link]

-

Respiratory stimulants. (n.d.). Slideshare. [Link]

-

Respiratory Stimulants: Drug Class, Uses, Side Effects, Drug Names. (2021, October 22). RxList. [Link]

-

Development of a Translational Model to Assess the Impact of Opioid Overdose and Naloxone Dosing on Respiratory Depression and Cardiac Arrest. (n.d.). OHSU. [Link]

-

Bopp, P., Drummond, G., Fisher, J., & Milic-Emili, J. (1979). Effect of doxapram on control of breathing in cats. Canadian Anaesthetists' Society Journal, 26(3), 191-195. [Link]

-

Multi-Level Regulation of Opioid-Induced Respiratory Depression. (2018). PMC - PubMed Central. [Link]

-

Golder, F. J., & G-L. (2013). Respiratory stimulant drugs in the post-operative setting. ResearchGate. [Link]

-

Contactless monitoring of respiratory rate variability in rats under anesthesia with a compact 24GHz microwave radar sensor. (2023). PMC - PubMed Central. [Link]

-

History of Respiratory Stimulants. (2021). ResearchGate. [Link]

-

Experimental protocol and example plethysmography traces during... (n.d.). ResearchGate. [Link]

-

Soma, L. R., & Nugent, T. E. (1992). Pharmacokinetics and metabolism of intravenous doxapram in horses. Equine veterinary journal, 24(3), 211-217. [Link]

-

Opioid-induced respiratory depression: clinical aspects and pathophysiology of the respiratory network effects. (2020). American Physiological Society. [Link]

-

Use of combined telemetry and plethysmography in the conscious rat in assessment of cardio-respiratory function. (2013, July 1). ResearchGate. [Link]

-

A new look at the respiratory stimulant doxapram. (n.d.). Semantic Scholar. [Link]

-

In vivo Electrophysiology Protocol. (2024, April 15). protocols.io. [Link]

-

A New Look at the Respiratory Stimulant Doxapram. (2006, September). ResearchGate. [Link]

-

Doxapram – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Respiratory Stimulants in Animals. (2022, January). MSD Veterinary Manual. [Link]

-

Bairam, A., Faulon, M., Monin, P., & Vert, P. (1991). Severe side effects and drug plasma concentrations in preterm infants treated with doxapram. Seminars in perinatology, 15(3), 213-219. [Link]

-

Modeling buprenorphine reduction of fentanyl-induced respiratory depression. (2022, March 22). JCI Insight. [Link]

-

Optimized protocol for in vivo whole-cell recordings in head-fixed, awake behaving mice. (2021, February 17). STAR Protocols. [Link]

-

Doxapram Side Effects: Common, Severe, Long Term. (2025, November 10). Drugs.com. [Link]

-

Pharmacokinetic model for doxapram and keto-doxapram. (n.d.). ResearchGate. [Link]

-

Dopram (Doxapram): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. [Link]

-

A refined radio-telemetry technique to monitor right ventricle or pulmonary artery pressures in rats. (2007). Pflügers Archiv - European Journal of Physiology. [Link]

-

Data on doxapram effect, exposure and ADRs are visualized of the eight... (n.d.). ResearchGate. [Link]

-

Doxapram | C24H30N2O2. (n.d.). PubChem. [Link]

-

Carotid body chemoreceptors: physiology, pathology, and implications for health and disease. (2018). PMC - PubMed Central. [Link]

-

Robson, R. H., & Prescott, L. F. (1979). A pharmacokinetic study of doxapram in patients and volunteers. British journal of clinical pharmacology, 7(1), 81-87. [Link]

-

Rat Infusion and Whole Body Plethysmography. (n.d.). Instech Laboratories, Inc. [Link]

-

Automated Classification of Whole Body Plethysmography Waveforms to Quantify Breathing Patterns. (2021, August 19). Frontiers in Physiology. [Link]

-

This compound 20 mg/ml Solution for injection - Summary of Product Characteristics (SmPC). (2023, August 29). (emc). [Link]

-

Doxapram Dosage Guide + Max Dose, Adjustments. (n.d.). Drugs.com. [Link]

-

Doxapram. (n.d.). [Link]

-

Lung Function Measurements in Rodents in Safety Pharmacology Studies. (2012, August 28). PMC - PubMed Central. [Link]

-

The regulation role of carotid body peripheral chemoreceptors in physiological and pathophysiological conditions. (2021, February 9). ResearchGate. [Link]

-

Measuring Breathing Patterns in Mice Using Whole-body Plethysmography. (2020, September 5). PMC - PubMed Central. [Link]

Sources

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Respiratory Stimulants in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Doxapram: Package Insert / Prescribing Information [drugs.com]

- 8. Pharmacokinetics and metabolism of intravenous doxapram in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. researchgate.net [researchgate.net]

- 11. A pharmacokinetic study of doxapram in patients and volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. Respiratory stimulants | PDF [slideshare.net]

- 14. drugs.com [drugs.com]

- 15. Effect of doxapram on control of breathing in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dopram (Doxapram): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 17. Respiratory Stimulants: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 18. Opioid-Induced Respiratory Depression | Moron-Concepcion Lab | Washington University in St. Louis [moronconcepcionlab.wustl.edu]

- 19. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Automated Classification of Whole Body Plethysmography Waveforms to Quantify Breathing Patterns [frontiersin.org]

- 22. Carotid body chemoreceptors: physiology, pathology, and implications for health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. drugs.com [drugs.com]

The Analeptic Agent Doxapram: A Technical Guide to its Central Nervous System Stimulant Effects for Researchers and Drug Development Professionals

Abstract

Doxapram, a well-established central nervous system (CNS) stimulant, has carved a niche in clinical practice as a respiratory analeptic.[1] Its utility in counteracting respiratory depression and in neonatal apnea underscores its potent effects on the control of breathing.[1][2] For researchers and drug development professionals, a deep understanding of Doxapram's mechanisms and the methodologies to investigate them is paramount for the development of novel respiratory stimulants. This in-depth technical guide provides a comprehensive overview of Doxapram's core pharmacology, its molecular targets, and detailed, field-proven experimental protocols to rigorously investigate its CNS stimulant effects. The narrative is structured to provide not just procedural steps, but the scientific rationale behind experimental choices, ensuring a self-validating system of inquiry.

Introduction: The Enduring Relevance of a Classic Respiratory Stimulant

Developed in the 1960s, Doxapram hydrochloride is a white to off-white crystalline powder, sparingly soluble in water, and is typically administered intravenously.[3][4] It is classified as an analeptic, a class of drugs that stimulate the central nervous system.[3] Clinically, Doxapram is employed in intensive care settings to stimulate respiratory rate in patients with respiratory failure, particularly in cases of drug-induced respiratory depression that are unresponsive to specific antagonists like naloxone.[5] It also finds application in veterinary medicine for stimulating respiration during and after anesthesia and in neonates following difficult births.[6][7][8]

The primary therapeutic action of Doxapram is the stimulation of respiration, manifesting as an increase in tidal volume and a slight increase in respiratory rate.[9] This effect is rapid in onset, typically occurring within 20 to 40 seconds of intravenous administration, with peak effects observed at 1 to 2 minutes and a duration of action of 5 to 12 minutes.[9] This guide will delve into the intricate mechanisms that underpin these effects and provide the technical framework for their investigation.

Core Mechanism of Action: A Dual-Pronged Assault on Respiratory Control Centers

Doxapram's respiratory stimulant effects are primarily mediated through a dual mechanism involving both peripheral and central components.[10] At lower therapeutic doses, its action is predominantly on the peripheral chemoreceptors located in the carotid bodies.[9][11] As the dosage increases, Doxapram progressively stimulates the central respiratory centers within the medulla oblongata.[9][10]

Peripheral Action: The Carotid Body as the Primary Target

The carotid bodies are small clusters of chemoreceptors located at the bifurcation of the common carotid arteries. They are exquisitely sensitive to changes in blood oxygen (hypoxia), carbon dioxide (hypercapnia), and pH.[12] Doxapram stimulates these chemoreceptors, which in turn send afferent signals to the respiratory centers in the brainstem, leading to an increased respiratory drive.[5][12]

The molecular mechanism underlying this stimulation involves the inhibition of specific potassium channels in the glomus cells of the carotid body.[3][12] Doxapram has been shown to be a potent inhibitor of TWIK-related acid-sensitive potassium (TASK) channels, specifically TASK-1 and TASK-3.[13][14][15] Inhibition of these "leak" potassium channels leads to depolarization of the glomus cell membrane. This depolarization triggers the opening of voltage-gated calcium channels, leading to an influx of calcium and the subsequent release of neurotransmitters, such as dopamine, which then activate afferent nerve fibers.[3][14]

Signaling Pathway of Doxapram at the Carotid Body

Caption: Doxapram's signaling cascade in carotid body glomus cells.

Central Action: Direct Stimulation of the Medullary Respiratory Centers

At higher doses, Doxapram exerts a more direct stimulatory effect on the respiratory centers in the medulla, a part of the brainstem that controls vital functions, including breathing.[9][16] This central action is thought to involve the progressive stimulation of other parts of the brain and spinal cord.[10] The precise molecular mechanisms of Doxapram's central effects are less well-defined than its peripheral actions but are also believed to involve the modulation of potassium channels on respiratory neurons.[17]

Experimental Protocols for Investigating Doxapram's Effects

To rigorously investigate the CNS stimulant effects of Doxapram, a multi-pronged approach employing both in vitro and in vivo models is essential. The following protocols are designed to be self-validating, with each step building upon the last to provide a comprehensive understanding of the drug's activity.

In Vitro Assays: Unraveling the Molecular Mechanisms

The patch-clamp technique is the gold standard for studying the effects of a compound on ion channel function.[18][19] This protocol is designed to investigate Doxapram's inhibitory effects on TASK-1 and TASK-3 channels expressed in a heterologous system (e.g., HEK293 cells) or in primary cultured glomus cells.[3]

Step-by-Step Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate media.

-

Transiently transfect cells with plasmids encoding human TASK-1 or TASK-3 channels using a suitable transfection reagent. Co-transfection with a fluorescent reporter protein (e.g., GFP) can aid in identifying transfected cells.

-

For primary glomus cell cultures, isolate carotid bodies from a suitable animal model (e.g., rat) and follow established protocols for cell dissociation and culture.[3]

-

-

Electrophysiological Recording:

-

Prepare borosilicate glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.[3]

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, 5 ATP-Mg; pH adjusted to 7.2 with KOH.

-

Establish a whole-cell patch-clamp configuration on a transfected HEK293 cell or a primary glomus cell.[7]

-

Hold the cell at a membrane potential of -60 mV.

-

Apply a series of voltage steps (e.g., from -100 mV to +40 mV in 20 mV increments) to elicit potassium currents.

-

-

Doxapram Application and Data Analysis:

-

Prepare a stock solution of this compound in the external solution.

-

After recording baseline currents, perfuse the recording chamber with the external solution containing various concentrations of Doxapram (e.g., 10 nM to 100 µM) to establish a dose-response relationship.

-

Record currents in the presence of Doxapram.

-

Wash out the drug with the external solution to observe the reversibility of the effect.

-

Analyze the data by measuring the peak outward current at a specific voltage step (e.g., +40 mV) and calculate the percentage of current inhibition for each Doxapram concentration.

-

Fit the dose-response data to a Hill equation to determine the IC₅₀ (half-maximal inhibitory concentration).

-

Causality Behind Experimental Choices:

-

HEK293 cells are used as a clean expression system, devoid of endogenous TASK channels, allowing for the specific investigation of Doxapram's effect on the transfected channels.

-

The whole-cell configuration provides access to the intracellular environment, allowing for the control of the intracellular solution and the recording of macroscopic currents from the entire cell membrane.[7]

-

The voltage-step protocol is designed to activate the voltage-dependent potassium channels and allow for the measurement of current at various membrane potentials.

-

Generating a dose-response curve is crucial for quantifying the potency of Doxapram as a TASK channel inhibitor.[20]

Experimental Workflow for Patch-Clamp Electrophysiology

Sources

- 1. A New Look at the Respiratory Stimulant Doxapram - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for mouse carotid artery perfusion for in situ brain tissue fixation and parallel unfixed tissue collection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. naturecoastanimalwellness.com [naturecoastanimalwellness.com]

- 5. Developing an animal model to detect drug-drug interactions impacting drug-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Using Cell Cultures for the Investigation of Treatments for Attention Deficit Hyperactivity Disorder: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Whole Cell Patch Clamp Protocol [protocols.io]

- 8. New technique to completely isolate carotid sinus baroreceptor regions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Doxapram produces a dose-dependent reduction in the shivering threshold in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lung Function Measurements in Rodents in Safety Pharmacology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Multi-Level Regulation of Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Doxapram stimulates dopamine release from the intact rat carotid body in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 16. Opioid-induced Respiratory Depression Is Only Partially Mediated by the preBötzinger Complex in Young and Adult Rabbits In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The effects of doxapram on medullary respiratory neurones in brainstem-spinal cord preparations from newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. docs.axolbio.com [docs.axolbio.com]

- 19. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 20. youtube.com [youtube.com]

An In-depth Technical Guide on Doxapram Hydrochloride's Role in Modulating Respiratory Drive

This guide provides a comprehensive technical overview of Doxapram hydrochloride, a potent respiratory stimulant. It is intended for researchers, scientists, and drug development professionals engaged in the study of respiratory control and the development of related therapeutics.

Introduction: Unveiling this compound

This compound is a well-established central and peripheral nervous system stimulant primarily utilized to counteract respiratory depression.[1][2][3] Developed in the 1960s, its principal application lies in stimulating breathing in patients experiencing respiratory insufficiency due to various factors such as post-anesthetic recovery, drug-induced CNS depression, and acute hypercapnia in chronic obstructive pulmonary disease (COPD).[2][4][5] This guide will delve into the nuanced mechanisms by which this compound modulates respiratory drive, explore its pharmacological profile, and provide insights into its application in experimental and clinical settings.

Chemical and Physical Properties:

This compound is a white to off-white, crystalline powder.[4] It is sparingly soluble in water, alcohol, and chloroform.[4]

| Property | Value |

| Chemical Name | (±)-1-ethyl-4-(2-morpholinoethyl)-3,3-diphenyl-2-pyrrolidinone monohydrochloride monohydrate[4] |

| Molecular Formula | C24H30N2O2•HCl•H2O[4] |

| Molecular Weight | 432.98 g/mol [4] |

Core Mechanism of Action: A Dual-Pronged Approach to Respiratory Stimulation

This compound exerts its respiratory stimulant effects through a dual mechanism, targeting both peripheral chemoreceptors and central respiratory centers in the brainstem.[1][6][7] The magnitude of its effect is dose-dependent, with lower doses primarily acting on peripheral sites and higher doses recruiting central pathways.[6][8]

Peripheral Chemoreceptor Stimulation

At lower therapeutic doses, this compound's primary action is the stimulation of peripheral chemoreceptors located in the carotid and aortic bodies.[1][3][6][7] These specialized sensory organs are crucial for detecting changes in blood gas composition, specifically responding to hypoxia (low oxygen), hypercapnia (high carbon dioxide), and acidosis (low pH).[1]

Doxapram is believed to act by inhibiting potassium channels in the glomus cells of the carotid bodies.[1][2] This inhibition leads to depolarization of the cell membrane and an increase in intracellular calcium.[2] The rise in intracellular calcium triggers the release of neurotransmitters, such as acetylcholine, which then stimulate afferent nerve fibers that project to the respiratory centers in the medulla oblongata.[1][2] This enhanced signaling from the periphery results in an increased respiratory rate and tidal volume.[1]

Central Respiratory Center Stimulation

As the dosage of this compound increases, it directly stimulates the medullary respiratory centers in the brainstem.[1][4][6] These centers are the primary controllers of the rate and depth of breathing.[1] The precise molecular targets within the central nervous system are not fully elucidated, but this central stimulation leads to a more profound and sustained increase in respiratory drive.[1][8] At higher concentrations, this stimulation can extend to other areas of the brain and spinal cord, potentially leading to generalized CNS excitation.[8]

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic and pharmacodynamic profile of this compound is critical for its effective and safe application.

| Parameter | Description |

| Onset of Action | Rapid, typically within 20 to 40 seconds following intravenous administration.[1][4][9] |

| Peak Effect | Observed within 1 to 2 minutes.[4] |

| Duration of Action | Relatively short, lasting approximately 5 to 12 minutes.[1][2][4][9] |

| Metabolism | Extensively metabolized in the liver, primarily through ring hydroxylation to form an active metabolite, ketodoxapram.[4][9] |

| Half-life | The mean terminal elimination half-life is approximately 3.4 hours.[10] |

| Excretion | Less than 5% of an intravenous dose is excreted unchanged in the urine.[10] |

The rapid onset and short duration of action make this compound particularly useful in acute settings where immediate respiratory stimulation is required.[1] However, its short half-life may necessitate continuous infusion to maintain its therapeutic effect.[1]

Experimental Protocols for Assessing Respiratory Drive

The evaluation of this compound's effect on respiratory drive involves a variety of in vivo models and measurement techniques. The choice of methodology depends on the specific research question and the animal model being used.

Whole-Body Plethysmography

Whole-body plethysmography is a non-invasive method commonly used to measure respiratory parameters in conscious, unrestrained animals.[11][12] This technique allows for the continuous monitoring of respiratory rate, tidal volume, and minute ventilation.

Step-by-Step Methodology:

-

Acclimatization: The animal is placed in the plethysmography chamber and allowed to acclimate for a specified period to obtain stable baseline readings.

-

Baseline Recording: Respiratory parameters are recorded for a defined duration before drug administration.

-

Drug Administration: this compound is administered, typically via intravenous or intraperitoneal injection.

-

Post-Dose Recording: Respiratory parameters are continuously monitored and recorded for a predetermined period following drug administration to assess the onset, magnitude, and duration of the respiratory stimulant effect.

-

Data Analysis: Changes in respiratory rate, tidal volume, and minute ventilation from baseline are calculated and statistically analyzed.

Arterial Blood Gas Analysis

Arterial blood gas analysis provides a direct measure of the physiological consequences of altered respiratory drive. This technique is crucial for assessing changes in blood oxygen (PaO2), carbon dioxide (PaCO2), and pH levels.

Step-by-Step Methodology:

-

Catheterization: An arterial catheter is surgically implanted, typically in the carotid or femoral artery, to allow for repeated blood sampling.

-

Baseline Sampling: A baseline arterial blood sample is collected prior to drug administration.

-

Drug Administration: this compound is administered.

-

Serial Sampling: Arterial blood samples are collected at specific time points following drug administration.

-

Analysis: Blood samples are immediately analyzed using a blood gas analyzer to determine PaO2, PaCO2, and pH.

-

Data Interpretation: Changes in blood gas parameters are correlated with the observed changes in respiratory function.

Clinical Applications and Considerations

This compound has several clinical applications, primarily centered around the management of respiratory depression.

-

Post-anesthetic Respiratory Depression: It is used to stimulate respiration in patients with drug-induced respiratory depression following surgery.[4][6][13]

-

Drug-Induced CNS Depression: Doxapram can be employed to hasten arousal and stimulate breathing in patients with mild to moderate respiratory and CNS depression due to drug overdose.[4][5][13]

-

Chronic Obstructive Pulmonary Disease (COPD): It is indicated as a temporary measure in hospitalized patients with acute respiratory insufficiency superimposed on COPD.[4][5]

Dosage and Administration:

This compound is administered intravenously.[2] The dosage is tailored to the patient's condition and response. For adults with post-anesthesia respiratory depression, an initial dose of 0.5-1 mg/kg may be given, with the possibility of repeat doses or a continuous infusion.[2][14]

Adverse Effects and Contraindications:

The use of this compound is associated with potential side effects, primarily due to its CNS and cardiovascular stimulant properties. Common adverse effects include hypertension, tachycardia, anxiety, restlessness, and nausea.[1][2][15] More severe side effects can include cardiac arrhythmias and seizures.[1][2][15]

Doxapram is contraindicated in patients with severe hypertension, known hypersensitivity to the drug, epilepsy or other convulsive disorders, and mechanical disorders of ventilation.[2][4][6]

Future Directions and Research

While this compound has been a valuable tool in managing respiratory depression, ongoing research is focused on developing respiratory stimulants with improved safety profiles and more targeted mechanisms of action. The exploration of novel molecular targets within the respiratory control network continues to be an active area of investigation.

Conclusion